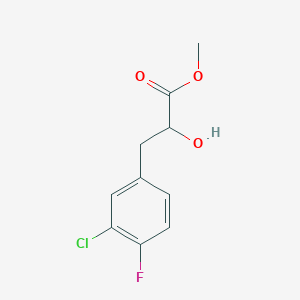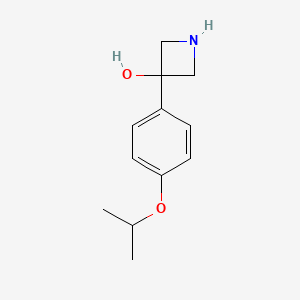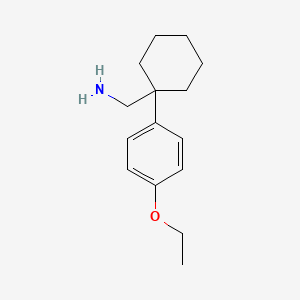
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: is an organic compound with the molecular formula C15H23NO. It is a derivative of cyclohexylmethanamine, where the cyclohexyl group is substituted with a 4-ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Ethoxyphenyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethoxybenzene is reacted with a cyclohexyl halide in the presence of a Lewis acid catalyst.
Formation of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques can further enhance the efficiency and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-(4-Ethoxyphenyl)cyclohexyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: can be compared with other similar compounds, such as:
(1-(4-Methoxyphenyl)cyclohexyl)methanamine: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
(1-(4-Phenyl)cyclohexyl)methanamine: This compound lacks the ethoxy group, which can influence its biological activity and interactions.
(1-(4-Chlorophenyl)cyclohexyl)methanamine:
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[1-(4-ethoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C15H23NO/c1-2-17-14-8-6-13(7-9-14)15(12-16)10-4-3-5-11-15/h6-9H,2-5,10-12,16H2,1H3 |
InChI Key |
IQQUNZMMPDOEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCCCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


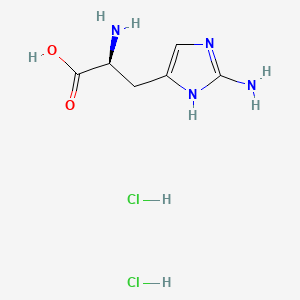
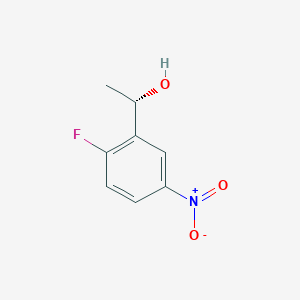
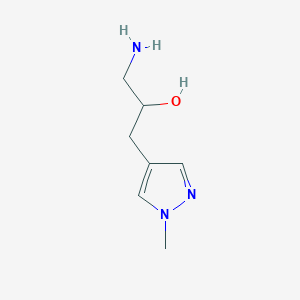
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
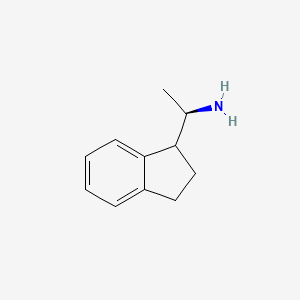

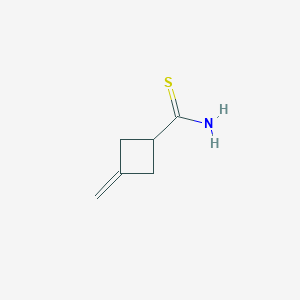
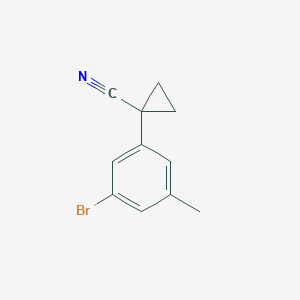
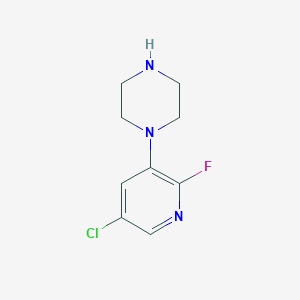
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
